2,5-Dimethylhexane-1,6-diyl diacetate
Description
Structure
3D Structure
Properties
CAS No. |
89182-68-3 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
(6-acetyloxy-2,5-dimethylhexyl) acetate |
InChI |
InChI=1S/C12H22O4/c1-9(7-15-11(3)13)5-6-10(2)8-16-12(4)14/h9-10H,5-8H2,1-4H3 |
InChI Key |
YQQPADUOKRFGKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)COC(=O)C)COC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Dimethylhexane 1,6 Diyl Diacetate
Multi-step Synthetic Routes to the 1,6-Diol Scaffold
Multi-step syntheses often provide a reliable means of constructing the 2,5-dimethylhexane-1,6-diol (B15375796) scaffold. These routes may begin from readily available starting materials and involve a series of well-established chemical transformations.
For instance, one common approach involves the use of Grignard reagents. The reaction of methylmagnesium bromide with ethyl succinate (B1194679) or acetonylacetone can produce 2,5-dimethyl-3-hexyne-2,5-diol (B86746). orgsyn.org This intermediate can then be hydrogenated to yield 2,5-dimethylhexane-2,5-diol. orgsyn.org
Another multi-step approach starts with the dimerization of isobutene to form 2,5-dimethylhexene. rsc.orgnih.gov Subsequent oxidation or other functional group manipulations can then be used to introduce the hydroxyl groups at the 1 and 6 positions.
A patented one-step process describes the synthesis of 2,5-dimethyl-2,5-hexanediol (B89615) from acetylene (B1199291) and acetone (B3395972) in an o-xylene (B151617) solution with a potassium isobutoxide catalyst. google.comgoogle.com The resulting 2,5-dimethyl-3-hexyne-2,5-diol is then hydrogenated to the final diol product. google.comgoogle.com
The table below summarizes some of the multi-step synthetic routes to diols.
| Starting Material(s) | Key Intermediate(s) | Final Product | Reference(s) |
| Ethyl succinate, Methylmagnesium bromide | 2,5-dimethyl-3-hexyne-2,5-diol | 2,5-dimethylhexane-2,5-diol | orgsyn.org |
| Acetonylacetone, Methylmagnesium bromide | 2,5-dimethyl-3-hexyne-2,5-diol | 2,5-dimethylhexane-2,5-diol | orgsyn.org |
| Isobutene | 2,5-dimethylhexene | 2,5-dimethylhexane-1,6-diol | rsc.orgnih.gov |
| Acetylene, Acetone | 2,5-dimethyl-3-hexyne-2,5-diol | 2,5-dimethyl-2,5-hexanediol | google.comgoogle.com |
Hydroxyl-Radical Coupling Strategies for Alkane Diols
A one-step synthesis of α,α,α',α'-tetramethyltetramethylene glycol (2,5-dimethylhexane-2,5-diol) utilizes the hydroxyl-radical coupling of t-butyl alcohol. orgsyn.org This method offers a direct route from readily available starting materials. orgsyn.org The reaction of hydroxyl radicals with vicinal diols has also been studied, leading to the formation of carbonyl products. rsc.org
Hydrogenation Reactions for Unsaturated Diol Precursors
Hydrogenation is a key step in several synthetic routes to alkane diols, particularly when starting from unsaturated precursors. The hydrogenation of 2,5-dimethyl-3-hexyne-2,5-diol over catalysts like nickel or platinum is a well-established method for producing 2,5-dimethylhexane-2,5-diol. orgsyn.org Similarly, 2,5-dihydroperoxy-2,5-dimethyl-3-hexyne can be hydrogenated to the corresponding diol. orgsyn.org
The selective hydrogenation of α,β-unsaturated aldehydes to unsaturated alcohols is a challenging but important transformation in fine chemical synthesis. acs.orgacs.org While thermodynamically the hydrogenation of the C=C bond is favored, specific catalysts can be designed to selectively reduce the C=O group. acs.orgacs.org This principle is also applicable to the synthesis of unsaturated diols, where careful selection of the catalyst and reaction conditions is crucial to achieve the desired product. The hydrogenation of vegetable oils is a common industrial process that converts liquid unsaturated fats into solid or semi-solid saturated fats. libretexts.orgyoutube.com
The table below provides a summary of hydrogenation reactions for producing diols.
| Unsaturated Precursor | Catalyst | Product | Reference(s) |
| 2,5-dimethyl-3-hexyne-2,5-diol | Nickel, Platinum | 2,5-dimethylhexane-2,5-diol | orgsyn.org |
| 2,5-dihydroperoxy-2,5-dimethyl-3-hexyne | - | 2,5-dimethylhexane-2,5-diol | orgsyn.org |
| 2,5-Dimethyl-3-hexyne-2,5-diol | Pd/C | 2,5-Dimethyl-2,5-hexanediol | chemicalbook.com |
Advanced Synthetic Transformations Leading to the Compound
The synthesis of 2,5-Dimethylhexane-1,6-diyl diacetate is primarily achieved through the esterification of its corresponding diol, 2,5-dimethylhexane-1,6-diol. Therefore, advanced synthetic transformations focus on the efficient generation of this key precursor and its subsequent derivatization.
Free Radical Addition Reactions Involving the Diacetate
While specific documentation on free radical additions to this compound is not prevalent, the principles of radical chemistry allow for the prediction of such reactions. Free radical reactions are initiated by the formation of a radical, often through the use of peroxides, heat, or UV light. wikipedia.org For a saturated diacetate, a radical initiator could abstract a hydrogen atom from the alkane backbone, creating a carbon-centered radical.
This radical could then participate in several reactions. For example, in the presence of an alkene, a C-C bond could form, leading to a more complex, branched structure. This process is a cornerstone of polymer chemistry and can be used to modify the properties of the original molecule. pharmaguideline.comlibretexts.org Another potential reaction is radical halogenation, where the carbon radical reacts with a halogen source. However, it is important to note that free-radical addition reactions are most common with unsaturated compounds like alkenes and alkynes. wikipedia.orglibretexts.org With a saturated molecule like this compound, the more likely radical reaction would be substitution rather than addition.
Derivatization from Related Hexane (B92381) Structures
The most direct pathway to the target compound is the derivatization of 2,5-dimethylhexane-1,6-diol. The synthesis of this diol, therefore, is a critical step. Various methods exist for preparing related 2,5-dimethylhexane (B165582) structures that serve as precursors.
One common precursor is 2,5-dimethyl-2,5-hexanediol . This tertiary diol can be synthesized through several routes, including the reaction of methylmagnesium bromide with ethyl succinate or acetonylacetone. orgsyn.org A patented one-step process describes the synthesis of 2,5-dimethyl-2,5-hexanediol by first reacting ethyne (B1235809) and acetone to form 2,5-dimethyl-3-hexyne-2,5-diol, which is then hydrogenated to the desired saturated diol. google.comgoogle.com
Another key precursor is 2,5-dimethylhexene . Studies have shown the synthesis of 2,5-dimethyl-1-hexene (B1584997) and 2,5-dimethyl-2-hexene (B165584) via the dimerization of isobutene, a process that can be influenced by co-feeding with H₂S. nih.govrsc.org These unsaturated hexene structures can then be converted to the corresponding diol through hydroboration-oxidation, which would yield the desired 2,5-dimethylhexane-1,6-diol.
Once the primary diol, 2,5-dimethylhexane-1,6-diol , is obtained, it is converted to the final product, This compound , through esterification. This is typically achieved by reacting the diol with acetic acid or a more reactive derivative like acetyl chloride or acetic anhydride (B1165640) in the presence of an acid catalyst.
Reaction Mechanisms and Kinetic Studies in Synthesis
Understanding the mechanisms and kinetics of the synthetic steps is crucial for optimizing reaction conditions and yield.
Investigation of Acetate (B1210297) Formation Mechanisms
The formation of the diacetate from the diol proceeds via an acid-catalyzed esterification, commonly known as the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves several equilibrium steps:
Protonation of the Carboxylic Acid: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of acetic acid, making the carbonyl carbon significantly more electrophilic. masterorganicchemistry.comlibretexts.org
Nucleophilic Attack: An alcohol group from 2,5-dimethylhexane-1,6-diol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate. libretexts.org
Proton Transfer: A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.combyjus.com
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the monoacetate. The process is then repeated on the second hydroxyl group to form the final diacetate. masterorganicchemistry.com
To drive the equilibrium towards the product side, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com
Mechanistic Insights into Precursor Generation
The mechanisms for generating the hexane precursors are varied.
Synthesis of 2,5-dimethyl-3-hexyne-2,5-diol: This reaction involves the nucleophilic attack of an acetylide, formed from acetylene, on two molecules of acetone. This is a classic example of carbon-carbon bond formation using organometallic principles. The subsequent hydrogenation to 2,5-dimethyl-2,5-hexanediol occurs via catalytic addition of hydrogen across the alkyne triple bond. google.comgoogle.com
Dimerization of Isobutene: The formation of 2,5-dimethylhexenes from isobutene in the presence of H₂S is proposed to proceed through a mechanism involving radical species, where H₂S facilitates the activation of isobutene. nih.gov
Synthesis via Grignard Reagents: The synthesis of 2,5-dimethylhexane from a four-carbon alkyl halide can be achieved using Grignard reagents. For example, reacting a suitable carbonyl compound (like butanone, derived from the alkyl halide) with methylmagnesium bromide introduces the necessary branching. pearson.com
Influence of Catalytic Systems on Reaction Pathways
Catalysts play a pivotal role in directing the synthesis of both the precursors and the final diacetate product.
In Precursor Synthesis:
Acid Catalysts: Solid acid catalysts like zeolites (e.g., HZSM-5) and niobic acid are effective in condensation and dimerization reactions, such as in the synthesis of 2,5-dimethyl-2,4-hexadiene (B125384) from isobutyraldehyde (B47883) and tert-butyl alcohol. researchgate.net The acidity and channel structure of the catalyst are critical for activity and selectivity. researchgate.net
Metal Catalysts: Raney nickel is a common catalyst for the hydrogenation of alkynes to alkanes, as seen in the conversion of 2,5-dimethyl-3-hexyne-2,5-diol to 2,5-dimethyl-2,5-hexanediol. google.comgoogle.com Bismuth oxide (Bi₂O₃) has been used for the oxidative dimerization of isobutene. nih.gov
Base Catalysts: Isobutyl potassium alcoholate is used as a catalyst in the reaction of acetylene and acetone to form the alkynediol precursor. google.comgoogle.com
The table below summarizes catalysts used in the synthesis of related hexane structures.
| Catalyst | Reaction Type | Precursor Formed | Reference |
| Isobutyl potassium alcoholate | Condensation | 2,5-dimethyl-3-hexyne-2,5-diol | google.com, google.com |
| Raney Nickel | Hydrogenation | 2,5-dimethyl-2,5-hexanediol | google.com, google.com |
| HZSM-5 Zeolite | Condensation | 2,5-dimethyl-2,4-hexadiene | researchgate.net |
| Bismuth(III) oxide | Oxidative Dimerization | 2,5-dimethylhexane | nih.gov |
In Acetate Formation:
Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) or organic acids like tosic acid (TsOH) are the standard catalysts for Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com They accelerate the reaction by activating the carboxylic acid toward nucleophilic attack. The choice and concentration of the acid catalyst can influence the reaction rate and the extent of side reactions.
Stereochemical Aspects in this compound Synthesis
Diastereoselective Synthetic Control
Diastereoselective synthesis of this compound is primarily achieved through the stereocontrolled synthesis of the corresponding 2,5-dimethylhexane-1,6-diol precursor. A common and effective strategy involves the diastereoselective reduction of a prochiral diketone, such as 2,5-hexanedione (B30556). This approach allows for the controlled formation of either the syn or anti diastereomer of the diol, which can then be acetylated to yield the corresponding diacetate.
Biocatalysis has emerged as a powerful tool for achieving high diastereoselectivity in the reduction of diketones. For instance, the use of microorganisms and isolated enzymes can lead to the formation of specific diastereomers with high purity. One notable example is the use of Lactobacillus kefir for the reduction of 2,5-hexanedione, which yields (2R,5R)-hexanediol with excellent diastereomeric and enantiomeric excess. nih.gov This stereospecific reduction sets the stage for the synthesis of the corresponding (2R,5R)-2,5-dimethylhexane-1,6-diyl diacetate.
Similarly, dehydrogenases have been identified and utilized for their high stereoselectivity. For example, a dehydrogenase from Saccharomyces cerevisiae, identified as Gre2p, has been shown to reduce 2,5-hexanedione to (2S,5S)-hexanediol with greater than 99% conversion and over 99.9% diastereomeric and enantiomeric excess. rsc.org The resulting highly pure diol can then be readily converted to (2S,5S)-2,5-dimethylhexane-1,6-diyl diacetate.
The choice of biocatalyst is crucial as it dictates the stereochemical outcome. By selecting the appropriate enzyme, it is possible to access different stereoisomers of the diol and, consequently, the diacetate.
| Precursor | Catalyst/Method | Product Diol | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |
| 2,5-Hexanedione | Lactobacillus kefir DSM 20587 | (2R,5R)-Hexanediol | >99% | >99% | nih.gov |
| 2,5-Hexanedione | Dehydrogenase (Gre2p) from Saccharomyces cerevisiae | (2S,5S)-Hexanediol | >99.9% | >99.9% | rsc.org |
Enantioselective Approaches for Chiral Analogs
The synthesis of enantiomerically pure or enriched chiral analogs of this compound can be approached through several strategic methodologies. These methods often involve either the resolution of a racemic mixture of the precursor diol or an asymmetric synthesis that directly generates a chiral, non-racemic product.
Enzymatic Kinetic Resolution: A widely employed and effective method for obtaining enantiomerically enriched diols is through enzymatic kinetic resolution. This technique utilizes the ability of enzymes, particularly lipases, to selectively acylate one enantiomer of a racemic diol at a faster rate than the other. This results in a mixture of a monoacylated diol and the unreacted, enantiomerically enriched diol, which can then be separated. For instance, lipases such as Candida antarctica lipase (B570770) B (CaLB) are known to be highly effective in the enantioselective acetylation of various diols. researchgate.net This process can be fine-tuned by varying the acyl donor and reaction conditions to optimize the enantiomeric excess of the resulting monoacetate and the remaining diol.
Dynamic Kinetic Asymmetric Transformation (DYKAT): To overcome the 50% theoretical yield limitation of kinetic resolution, dynamic kinetic asymmetric transformation (DYKAT) presents a more advanced and efficient strategy. DYKAT combines enzymatic kinetic resolution with an in-situ racemization of the less reactive enantiomer of the starting material. In the context of diol synthesis, a ruthenium catalyst can be used to epimerize the secondary alcohol centers of the diol, while an enzyme like CaLB selectively acylates one enantiomer. nih.gov This continuous racemization of the starting material allows for the theoretical conversion of 100% of the racemic diol into a single enantiomer of the diacetate. nih.govmdpi.com
Asymmetric Synthesis: Direct asymmetric synthesis provides another powerful route to chiral diols and their subsequent diacetates. This can be achieved through various organocatalytic or metal-catalyzed reactions. For example, asymmetric aldol (B89426) reactions using chiral organocatalysts, such as proline derivatives, can produce chiral β-hydroxy ketones, which can then be stereoselectively reduced to the desired chiral diols. nih.govacs.org The choice of the catalyst and reducing agent dictates the stereochemistry of the final diol. Chiral diol-based organocatalysts themselves have been used to catalyze a range of enantioselective reactions. nih.gov
| Method | Key Reagents/Catalysts | Description | Potential Outcome |
| Enzymatic Kinetic Resolution | Lipase (e.g., CaLB), Acyl donor | Selective acylation of one enantiomer of a racemic diol. | Enantiomerically enriched monoacetate and unreacted diol. |
| Dynamic Kinetic Asymmetric Transformation (DYKAT) | Lipase, Ruthenium catalyst, Acyl donor | Combines enzymatic resolution with in-situ racemization of the diol. | High yield of a single enantiomer of the diacetate. |
| Asymmetric Aldol Reaction | Chiral organocatalyst (e.g., proline derivative), Aldehyde, Ketone | Creates chiral β-hydroxy ketones as precursors to chiral diols. | Enantiomerically enriched diols after reduction. |
Analytical and Spectroscopic Characterization of 2,5 Dimethylhexane 1,6 Diyl Diacetate
Chromatographic Separation and Purification Techniques
Chromatography is a fundamental tool for separating the components of a mixture. For 2,5-Dimethylhexane-1,6-diyl diacetate, various chromatographic methods are employed to assess its purity and to isolate it from starting materials, byproducts, and solvents.
Gas Chromatography (GC) for Purity Assessment
Gas chromatography (GC) is a highly effective method for determining the purity of volatile compounds like acetate (B1210297) esters. wpmucdn.com The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. wpmucdn.com For purity assessment of this compound, a sample is vaporized and transported through a capillary column by an inert carrier gas.
The retention time, or the time it takes for the compound to travel through the column, is a characteristic feature that can be used for identification when compared to a known standard. The purity is determined by the relative area of the peak corresponding to the target compound in the resulting chromatogram. A higher peak area percentage indicates a higher purity. Common stationary phases for separating acetate esters include polar materials like Carbowax 20M. nih.gov In some cases, derivatization is used to increase the volatility of analytes, but as an ester, this compound is generally suitable for direct GC analysis. researchgate.net
Table 1: Typical GC Parameters for Acetate Ester Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column Type | Capillary Column (e.g., DB-Wax, HP-INNOWax) |
| Stationary Phase | Polyethylene glycol (e.g., Carbowax 20M) nih.gov |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Temperature Program | Initial temp. 60-80°C, ramp to 200-250°C |
Column Chromatography for Isolation and Purification
Column chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture. sapub.org This method is particularly useful for isolating this compound from the unreacted starting material, 2,5-dimethylhexane-1,6-diol (B15375796), and any monoacetate intermediate formed during synthesis. The separation is based on the differential adsorption of the components to a solid stationary phase as a liquid mobile phase passes through it. rsc.org
Silica (B1680970) gel is the most common stationary phase for purifying esters. researchgate.net A solvent mixture, typically non-polar, is used as the mobile phase or eluent. A common choice involves mixtures of hexane (B92381) and ethyl acetate. rsc.org Since this compound is less polar than the corresponding diol (due to the esterification of the polar hydroxyl groups), it will adhere less strongly to the polar silica gel and therefore elute from the column first. rsc.org The more polar diol will be retained more strongly and elute later. The purity of the collected fractions is often monitored by a simpler technique like Thin-Layer Chromatography (TLC). sapub.orgrsc.org
Table 2: General Column Chromatography Setup for Ester Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel researchgate.net |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., starting from 9:1) rsc.orgresearchgate.net |
| Elution Order | 1. This compound (less polar) 2. Monoacetate intermediate 3. 2,5-dimethylhexane-1,6-diol (most polar) |
| Fraction Analysis | Thin-Layer Chromatography (TLC) rsc.org |
Liquid Chromatography (LC) Methodologies
High-Performance Liquid Chromatography (HPLC) is another powerful analytical technique for the separation and quantification of compounds. For acetate esters, reversed-phase HPLC is a common methodology. nih.govdrugbank.com In this setup, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is polar.
A validated LC-MS/MS method has been developed for quantifying acetate in pharmaceutical peptides using a C18 column with an acidic mobile phase. nih.gov A similar approach could be adapted for the analysis of this compound. The compound would be dissolved in a suitable solvent and injected into the HPLC system. The separation would be achieved using a gradient of polar solvents, such as water and acetonitrile. researchgate.net Detection can be achieved using a UV detector if the compound has a chromophore, or more universally with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).
Table 3: Potential HPLC Conditions for Analysis
| Parameter | Potential Condition |
|---|---|
| Column | Reversed-Phase C18 nih.govresearchgate.net |
| Mobile Phase | Acetonitrile and Water Gradient researchgate.net |
| Detector | Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD) |
| Flow Rate | 0.5 - 1.0 mL/min nih.govresearchgate.net |
| Column Temperature | 25 °C researchgate.net |
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for determining the precise molecular structure of a synthesized compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds. It provides information about the chemical environment of individual atoms (specifically, the nuclei of atoms like ¹H and ¹³C).
The structure of this compound contains several distinct proton environments. The protons of the two acetate methyl groups (CH₃COO-) are chemically equivalent and would appear as a sharp singlet, as they have no adjacent protons to couple with. This signal is typically found around δ 2.0-2.1 ppm. sigmaaldrich.com The protons on the carbons attached to the oxygen atoms (CH₂-O) are shifted significantly downfield due to the electron-withdrawing effect of the acetate group, likely appearing in the δ 3.8-4.2 ppm range. These protons would couple with the adjacent methine proton, resulting in a doublet. The two methyl groups attached to the hexane backbone (CH-CH₃) are also equivalent and would appear as a doublet, coupling with their neighboring methine proton. The methine (CH) and central methylene (B1212753) (CH₂) protons would produce more complex multiplet signals due to coupling with multiple, non-equivalent neighbors.
Table 4: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on typical chemical shifts of functional groups and data from related compounds.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Acetate Methyl (CH₃COO-) | ~ 2.05 | Singlet (s) | 6H |
| Methylene (CH₂-O) | ~ 4.0 | Doublet (d) | 4H |
| Backbone Methyl (CH-CH₃) | ~ 0.9 | Doublet (d) | 6H |
| Methine (CH) | ~ 1.7-1.9 | Multiplet (m) | 2H |
Carbon-13 NMR (¹³C NMR) Characterization
The ¹³C NMR spectrum of this compound provides a count of the non-equivalent carbon atoms and information about their chemical environment. Due to the symmetry of the molecule, the eight unique carbon atoms result in a specific number of signals. The presence of the acetate groups significantly influences the chemical shifts of the adjacent carbon atoms compared to the parent alkane, 2,5-dimethylhexane (B165582). chemicalbook.com
The carbonyl carbons of the acetate groups are expected to resonate in the downfield region, typically around 170-171 ppm. The carbons to which the acetate groups are attached (C1 and C6) are shifted downfield due to the deshielding effect of the oxygen atom. The methine carbons (C2 and C5) and the methylene carbons (C3 and C4) will have distinct chemical shifts, as will the methyl carbons of the acetate group and the methyl groups attached to the hexane chain.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | ~171.0 |
| C1, C6 | ~68.0 |
| C2, C5 | ~35.0 |
| C3, C4 | ~30.0 |
| Acetate CH₃ | ~21.0 |
| C2-CH₃, C5-CH₃ | ~16.0 |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques
To further confirm the structural assignments from ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques are invaluable.
Correlation Spectroscopy (COSY): A COSY experiment on this compound would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks would be observed between the protons on adjacent carbons, confirming the connectivity of the hexane backbone. For instance, the protons on C1 would show a correlation with the proton on C2, which in turn would show a correlation with the protons on C3 and its attached methyl group.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded carbon and proton atoms. Each cross-peak in the HSQC spectrum represents a C-H bond. This technique is instrumental in definitively assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum, resolving any ambiguities.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern.
Gas Chromatography-Mass Spectrometry (GC-MS)
In a GC-MS analysis of this compound, the compound would first be separated from other components on a gas chromatography column, and its retention time would be a characteristic property. Upon entering the mass spectrometer, it would be ionized, typically by electron impact (EI), leading to the formation of a molecular ion (M⁺) and various fragment ions.
The fragmentation pattern is predictable based on the structure of the molecule. A prominent fragmentation pathway for esters is the loss of the alkoxy group or the entire ester group. For this compound, the loss of an acetoxy radical (•OCOCH₃, 59 Da) or acetic acid (CH₃COOH, 60 Da) from the molecular ion is expected. Cleavage of the carbon-carbon bonds within the hexane chain would also occur, leading to a series of smaller fragment ions. The McLafferty rearrangement is another potential fragmentation pathway for long-chain esters. whitman.edumiamioh.edu
Table 2: Predicted Key Fragment Ions in the GC-MS Spectrum of this compound
| m/z (mass-to-charge ratio) | Identity of Fragment |
| 230 | [M]⁺ (Molecular Ion) |
| 171 | [M - OCOCH₃]⁺ |
| 170 | [M - CH₃COOH]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition and thus the molecular formula of the compound. For this compound, with a molecular formula of C₁₂H₂₂O₄, the theoretical exact mass can be calculated. Experimental HRMS data would be expected to match this theoretical value to within a few parts per million (ppm), providing strong evidence for the correct molecular formula. nih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If this compound can be obtained as a single crystal of sufficient quality, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal the packing arrangement of the molecules within the crystal lattice.
To date, the crystal structure of this compound has not been reported in the crystallographic literature. However, studies on other long-chain aliphatic esters have shown that they often adopt a triclinic crystal structure. acs.orguclouvain.be The flexible hexane chain in this compound would likely adopt a low-energy, extended conformation in the crystal lattice. The determination of its crystal structure would provide valuable insights into the intermolecular interactions, such as van der Waals forces, that govern its solid-state properties.
Reactivity and Chemical Transformations of 2,5 Dimethylhexane 1,6 Diyl Diacetate
Hydrolysis and Transesterification Reactions of the Acetate (B1210297) Groups
The ester functionalities of 2,5-dimethylhexane-1,6-diyl diacetate are prone to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding diol and acetic acid. This transformation can be catalyzed by either acid or base.
Under acidic conditions, the hydrolysis typically proceeds via an A_AC_2 mechanism, involving protonation of the carbonyl oxygen, followed by nucleophilic attack of water to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 2,5-dimethylhexane-1,6-diol (B15375796) regenerates the acid catalyst. However, due to the presence of tertiary carbons adjacent to the acetate groups, an A_AL_1 mechanism, involving the formation of a stable tertiary carbocation, could also be envisioned, particularly under strongly acidic and ionizing conditions. youtube.com Studies on the acid-catalyzed hydrolysis of hindered esters have shown that the reaction rates are sensitive to steric hindrance. google.com
Base-catalyzed hydrolysis, or saponification, is generally an irreversible process that involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. jk-sci.com This is followed by the elimination of the alkoxide, which is then protonated by the newly formed carboxylic acid. For sterically hindered esters, such as this compound, saponification might require more forcing conditions, like higher temperatures or stronger bases, compared to unhindered esters. acs.org However, methodologies for the hydrolysis of hindered esters under mild, non-aqueous conditions, for instance using sodium hydroxide in a methanol/dichloromethane mixture, have been developed and could be applicable. arkat-usa.org
A relevant study on the enzymatic hydrolysis of 1,6-diacetoxyhexane, a close structural analog, demonstrated its conversion to 1,6-hexanediol (B165255) via the intermediate 6-hydroxy hexyl acetate. researchgate.net This suggests that the hydrolysis of this compound could also proceed in a stepwise manner.
Transesterification, the exchange of the alkoxy group of an ester with another alcohol, is another key reaction of the acetate groups. This process is also typically catalyzed by an acid or a base. For instance, reaction with an excess of another alcohol, such as methanol, in the presence of a catalyst would lead to the formation of 2,5-dimethylhexane-1,6-diol and methyl acetate.
Reactions Involving the Alkane Backbone
The 2,5-dimethylhexane (B165582) backbone is a saturated hydrocarbon chain and is generally unreactive under mild conditions. However, the C-H bonds can undergo functionalization through radical reactions or transition metal-catalyzed C-H activation.
The selective functionalization of specific C-H bonds in alkanes is a significant challenge in organic synthesis. researchgate.netresearchgate.net In the case of this compound, there are primary, secondary, and tertiary C-H bonds. The tertiary C-H bonds at the 2- and 5-positions are generally the most susceptible to radical abstraction due to the formation of a more stable tertiary radical.
Recent advances in C-H functionalization have enabled the selective modification of alkanes. For example, rhodium-catalyzed reactions have shown high selectivity for the functionalization of specific C-H bonds in n-alkanes. researchgate.net It is conceivable that similar catalytic systems could be employed to selectively functionalize the backbone of this compound, potentially at the less sterically hindered secondary positions, depending on the catalyst and directing group strategy employed. Transannular C-H arylation of cycloalkane carboxylic acids has been achieved using palladium catalysis, suggesting that with appropriate directing groups, intramolecular functionalization could also be a possibility. nih.gov
Derivatization and Functionalization Studies
Derivatization of this compound can be approached by targeting either the acetate groups or the alkane backbone.
The acetate groups can be readily converted into other functional groups. Following hydrolysis to the corresponding 2,5-dimethylhexane-1,6-diol, a wide range of derivatizations become possible. The diol can be re-esterified with different acyl chlorides or anhydrides to introduce alternative ester functionalities. organic-chemistry.org Furthermore, the hydroxyl groups of the diol can be converted into other functional groups such as halides, ethers, or amines through standard organic transformations.
Chemical derivatization is a common strategy to enhance the analytical detection of molecules. nih.govresearchgate.netmdpi-res.com For instance, the carboxylic acid groups that would be present after hydrolysis could be derivatized to form fluorescent esters for improved detection in liquid chromatography. nih.gov
The ester groups of this compound can potentially react with organosilicon reagents. For example, silyl (B83357) lithium reagents are potent nucleophiles that can react with alkyl halides and triflates. researchgate.net While direct reaction with an ester might be complex, the diol precursor could be readily silylated to form silyl ethers. The use of silanes as reducing agents for esters is also a possibility, although this often requires specific catalysts. organic-chemistry.org
The reaction of esters with silyl enolates in the presence of hydrosilanes, catalyzed by indium triiodide, can lead to the formation of β-hydroxy carbonyl compounds, representing a potential pathway for further functionalization. organic-chemistry.org
Catalyzed and Uncatalyzed Chemical Reactions
As discussed previously, the hydrolysis and transesterification of the acetate groups are typically catalyzed by acids or bases. jk-sci.com Enzymatic catalysis, as shown for the hydrolysis of 1,6-diacetoxyhexane, offers a mild and selective alternative. researchgate.net
The functionalization of the alkane backbone generally requires catalysis. Transition metal catalysts, particularly those based on palladium, rhodium, or iridium, are commonly employed for C-H activation and subsequent functionalization. researchgate.netorganic-chemistry.org For instance, cadmium has been shown to catalyze a domino reaction involving a 1,5-hydride transfer, which could be relevant for the functionalization of the alkane chain. acs.org
Exploration of Rearrangement Processes
While simple thermal rearrangements of the acyclic this compound are not commonly expected, intramolecular reactions can lead to cyclic products. One such reaction is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester. libretexts.orglibretexts.orgonlineorganicchemistrytutor.comnrochemistry.comyoutube.com
For this compound, treatment with a strong base could potentially induce a Dieckmann-type condensation. However, the substitution pattern of the starting material would influence the feasibility and outcome of this reaction. The reaction requires the formation of an enolate at an α-carbon to one of the ester groups. In this specific molecule, the carbons α to the ester carbonyls are part of the main chain. Deprotonation at C3 or C4 could lead to the formation of a six-membered ring. The presence of the methyl groups might introduce steric hindrance that could affect the cyclization process.
Computational Chemistry and Theoretical Investigations
Molecular Conformation and Conformational Analysis
The conformational landscape of 2,5-Dimethylhexane-1,6-diyl diacetate is primarily dictated by the rotation around the C-C single bonds of the hexane (B92381) chain and the C-O bonds of the ester groups. The presence of methyl groups at the 2 and 5 positions introduces steric hindrance that significantly influences the preferred conformations. These bulky groups restrict free rotation, favoring staggered conformations over eclipsed ones to minimize steric strain.
Electronic Structure Calculations and Spectroscopic Property Predictions
The electronic structure of this compound is characterized by the sigma bonds of the alkane framework and the pi systems of the carbonyl groups in the acetate (B1210297) moieties. The oxygen atoms of the ester groups, with their lone pairs of electrons, are the most electronegative centers in the molecule, leading to a significant dipole moment.
Electronic structure calculations, such as those employing Hartree-Fock or DFT methods, can provide detailed insights into the molecular orbitals, charge distribution, and electrostatic potential. These calculations would likely show the highest occupied molecular orbital (HOMO) to be localized around the oxygen atoms of the acetate groups, while the lowest unoccupied molecular orbital (LUMO) would be centered on the carbonyl carbon atoms.
These computational models are also invaluable for predicting spectroscopic properties. For instance, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum. Key predicted peaks for this compound would include strong C=O stretching vibrations characteristic of the ester functional groups, as well as C-O stretching and various C-H bending and stretching modes. Similarly, nuclear magnetic resonance (NMR) chemical shifts for the different hydrogen and carbon atoms can be calculated, aiding in the structural elucidation of the compound.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be employed to model the reactivity of this compound. A primary reaction of interest for an ester is hydrolysis, which can be either acid or base-catalyzed. Reaction pathway modeling can elucidate the step-by-step mechanism of this process.
For example, in a base-catalyzed hydrolysis, the reaction would proceed via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one of the acetate groups. Computational methods can be used to locate the transition state structure for this step, which would be a high-energy, transient species where the carbon-oxygen double bond is partially broken and a new carbon-hydroxide bond is forming. By calculating the energy of the reactants, transition state, and products, the activation energy for the reaction can be determined. This provides crucial information about the reaction kinetics. Similar modeling could be applied to other potential reactions, such as transesterification.
Intermolecular Interactions and Molecular Packing
The intermolecular forces in this compound are dominated by dipole-dipole interactions and van der Waals forces. The polar acetate groups are responsible for the dipole-dipole interactions, which are stronger than the London dispersion forces that arise from the nonpolar hydrocarbon backbone.
Understanding these interactions is key to predicting the bulk properties of the substance, such as its boiling point and solubility. Molecular dynamics simulations can be used to model the behavior of a large ensemble of this compound molecules. These simulations can provide insights into how the molecules arrange themselves in the liquid or solid state, a concept known as molecular packing. The simulations would likely show that the molecules orient themselves to maximize the favorable interactions between the polar acetate groups of neighboring molecules while the hydrocarbon chains pack in a way that maximizes van der Waals contacts.
Applications and Advanced Research Trajectories
Role as a Building Block and Synthetic Intermediate in Complex Molecule Synthesis
The structure of 2,5-dimethylhexane-1,6-diyl diacetate, featuring a C8 branched carbon chain with functional groups at both ends, makes it an intriguing candidate as a building block for more complex molecules.
Precursor for Higher-Order Branched Aliphatics
The methyl branches on the carbon backbone of this compound introduce specific stereochemistry and conformational constraints. This inherent branching can be a valuable starting point for the synthesis of more complex, higher-order branched aliphatic structures. The development of methods for the selective functionalization of aliphatic C-H bonds offers a pathway to introduce further complexity onto such hydrocarbon scaffolds nih.gov. By leveraging the existing branches of this compound, chemists can potentially access unique molecular architectures that would be challenging to create from linear precursors. The synthesis of branched aliphatic polyesters, for instance, is an area of active research, with branching known to influence polymer properties like crystallinity and melt viscosity researchgate.net.
Contribution to Polymer Chemistry and Material Science Research
The bifunctional nature of this compound makes it a prime candidate for applications in polymer science, particularly as a monomer or a modifying agent.
Monomer or Precursor in Polymeric Systems (e.g., Non-Isocyanate Polyurethanes)
There is a significant drive towards the development of non-isocyanate polyurethanes (NIPUs) due to the toxicity of isocyanate precursors. kit-technology.denih.govelsevierpure.com These alternative routes often involve the reaction of diols with compounds like dimethyl carbonate or other activated carbonyl compounds. kit-technology.deresearchgate.net The parent diol of the title compound, 2,5-dimethylhexane-1,6-diol (B15375796), could serve as a monomer in such NIPU formulations. The branched structure of this diol would be expected to influence the properties of the resulting polyurethane, potentially leading to materials with modified flexibility, thermal stability, and mechanical strength. mdpi.com For example, the synthesis of 1,6-hexanediyl diacetate, a linear analogue, has been demonstrated as a precursor to 1,6-hexanediol (B165255) for use in polyurethane production. scispace.comacs.orgfigshare.comresearchgate.net By analogy, this compound could be a valuable precursor for a branched diol monomer in NIPU synthesis.
Table 1: Comparison of Linear and Branched Diacetate Precursors for Polyurethanes
| Feature | 1,6-Hexanediyl Diacetate | This compound (Projected) |
|---|---|---|
| Structure | Linear | Branched |
| Resulting Diol | 1,6-Hexanediol | 2,5-Dimethylhexane-1,6-diol |
| Potential Impact on Polymer | Crystalline domains, higher stiffness | Amorphous character, increased flexibility, altered solubility |
| Synthesis Route to Diol | From linear precursors | From branched precursors, potentially bio-based |
Modifying Agent in Composite Materials (analogous to related compounds)
Aliphatic esters are known to be effective modifying agents and plasticizers for various polymers. google.comchemrxiv.org They can be incorporated into polymer matrices to improve properties such as flexibility and processability. For instance, oligoesters with reactive groups have been shown to significantly enhance the mechanical properties of epoxy resins, increasing elongation at break and impact strength. dntb.gov.uanih.govresearchgate.netmdpi.com Given its ester functionalities and aliphatic nature, this compound could potentially act as a reactive modifier in composite materials. Its incorporation could lead to plasticization effects, and if the acetate (B1210297) groups react with the polymer matrix, it could form covalent bonds, leading to a more durable modification.
Advanced Chemical Biology and Medicinal Chemistry Probes (excluding biological activity, focusing on chemical utility)
While there is no specific information on the use of this compound as a chemical probe, its structure lends itself to potential applications in this field. Small molecules are increasingly used as probes to study biological systems and for drug discovery. nih.govnih.gov The development of fluorescent probes, for example, often involves the strategic placement of functional groups on a scaffold to enable detection of specific analytes or biological events. acs.org
The aliphatic backbone of this compound could serve as a scaffold for the attachment of reporter groups (e.g., fluorophores) and reactive moieties for target engagement. The diacetate groups could be chemically modified to introduce a variety of functionalities, allowing for the synthesis of a library of probes with diverse properties. The branched nature of the backbone could also play a role in directing the spatial orientation of these functional groups, potentially leading to probes with high specificity. The synthesis of carboranyl-containing β-arylaliphatic acids for potential use in boron neutron capture therapy highlights how aliphatic chains can be used as spacers and structural components in medically relevant compounds. mdpi.com Similarly, the hydrocarbon chain of this compound could be functionalized to create novel probes for various biological applications. chemrxiv.org
In-depth Analysis of this compound: Future Research and Innovations Remain Uncharted
Despite a thorough investigation into the scientific literature and patent databases, specific future research directions and potential innovations for the chemical compound this compound remain largely undocumented. The current body of public knowledge focuses more on its synthesis and the properties of its precursor, 2,5-dimethylhexane-1,6-diol, rather than outlining a clear trajectory for its advanced applications.
While the broader field of aliphatic diacetates is seeing exploration for use in novel polymers and as specialty chemical intermediates, the specific role of this compound in these areas is not yet defined in available research. The branched methyl groups on the hexane (B92381) chain could theoretically impart unique solubility and thermal properties to polymers derived from it, a potential area for future investigation. However, without concrete studies, this remains speculative.
The synthesis of related compounds, such as dimethylhexane-1,6-dicarbamate, has been a subject of research, with studies focusing on green, solvent-free synthesis methods. These investigations, while not directly involving the diacetate, point towards a general trend in optimizing the production of hexane-based chemical building blocks.
Future research could potentially explore the use of this compound as:
A monomer for creating specialty polyesters with tailored properties.
A plasticizer, where its branched structure might offer advantages over linear analogues.
A building block in the synthesis of more complex molecules.
However, it must be stressed that these are potential avenues for exploration and are not based on existing research explicitly targeting this compound. The scientific community has yet to publish significant findings that would indicate a clear path for its future applications and innovations.
Q & A
Q. What are the established synthetic routes for 2,5-dimethylhexane-1,6-diyl diacetate, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves acetylation of 2,5-dimethylhexane-1,6-diol using acetic anhydride in the presence of a catalyst (e.g., sulfuric acid or pyridine). Key parameters include:
- Temperature : Reflux conditions (~110–120°C) to ensure complete esterification.
- Molar ratios : Excess acetic anhydride (2.5–3.0 equivalents) to drive the reaction to completion.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Yield optimization may require monitoring via TLC or GC-MS to identify intermediate byproducts (e.g., monoacetylated derivatives).
Q. How can the structural integrity of this compound be confirmed post-synthesis?
A multi-technique approach is recommended:
- NMR Spectroscopy : and NMR to verify esterification (e.g., acetate carbonyl signals at ~170–175 ppm) and alkyl chain geometry .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks ([M+H]) and fragmentation patterns.
- X-ray Crystallography : If single crystals are obtainable, SHELX software (e.g., SHELXL for refinement) can resolve bond lengths and stereochemistry .
Q. What analytical methods are suitable for assessing purity, and how can conflicting chromatographic data be resolved?
- HPLC/GC : Use reverse-phase C18 columns (HPLC) or polar capillary columns (GC) with internal standards for quantification.
- Discrepancy resolution : If purity estimates differ between techniques (e.g., HPLC vs. NMR), cross-validate with elemental analysis or DSC (melting point consistency). Adjust mobile-phase composition (e.g., acetonitrile/water ratios) to resolve co-elution issues.
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound in cancer cell models?
- Cell viability assays : Use lung cancer cell lines (e.g., NCI-H460, A549) with cell counting or MTT assays. Include dose-response curves (0–100 µM) and time-dependent analyses (24–72 hours) to establish IC values .
- Controls : Positive controls (e.g., doxorubicin) and vehicle-only treatments (DMSO <0.1%).
- Statistical rigor : Apply one-way ANOVA with Tukey’s post hoc test (p<0.05) to validate significance .
Q. What strategies can resolve contradictions in spectral data during structural characterization?
Conflicts in NMR or MS data may arise from:
- Stereochemical ambiguity : Compare experimental NMR shifts with computational predictions (DFT calculations).
- Impurity interference : Use preparative TLC to isolate minor components and re-analyze.
- Dynamic effects : Variable-temperature NMR to detect conformational exchange broadening.
For complex cases (e.g., revised stereochemistry in marine eunicellins), cross-reference with analogs and revise assignments via 2D NMR (COSY, HSQC) .
Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?
- Derivatization : Synthesize analogs (e.g., varying alkyl chain length, replacing acetate with other esters).
- In silico modeling : Docking studies (AutoDock, Schrödinger) to predict binding affinity to targets like kinases or GPCRs.
- Mechanistic assays : Apoptosis markers (caspase-3 activation) or ROS detection to probe molecular pathways .
Methodological Considerations
Q. What precautions are critical when handling this compound in laboratory settings?
Q. How can researchers address low reproducibility in synthetic yields across different batches?
- Parameter standardization : Strict control of temperature, stirring rate, and reagent purity.
- Byproduct analysis : Monitor reaction progress via inline FTIR or LC-MS to identify quenching points.
- Scale-up protocols : Test gradients (e.g., 10 mg to 1 g) to identify nonlinear yield dependencies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
